molecular formula C5H7ClN2O3S B14057467 5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride

5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride

Cat. No.: B14057467
M. Wt: 210.64 g/mol
InChI Key: UIORHASGRBZTOI-UHFFFAOYSA-N
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Description

5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a propyl-substituted hydrazide with a sulfonyl chloride precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride is unique due to its specific arrangement of atoms in the ring, which imparts distinct chemical and biological properties. The presence of the sulfonyl chloride group makes it highly reactive and suitable for various synthetic transformations .

Properties

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

IUPAC Name

5-propyl-1,3,4-oxadiazole-2-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S/c1-2-3-4-7-8-5(11-4)12(6,9)10/h2-3H2,1H3

InChI Key

UIORHASGRBZTOI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)S(=O)(=O)Cl

Origin of Product

United States

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